N-allyl-3-chloro-4-ethoxybenzamide
Description
N-allyl-3-chloro-4-ethoxybenzamide is a synthetic benzamide derivative characterized by a benzene ring substituted with chloro (−Cl) and ethoxy (−OCH₂CH₃) groups at positions 3 and 4, respectively, and an allyl group (−CH₂CH=CH₂) attached to the amide nitrogen.
Properties
IUPAC Name |
3-chloro-4-ethoxy-N-prop-2-enylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-3-7-14-12(15)9-5-6-11(16-4-2)10(13)8-9/h3,5-6,8H,1,4,7H2,2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPWNLCIRWLLSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCC=C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The compound shares structural homology with several aromatic amines and benzamide derivatives listed in . Key comparisons include:
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Lipophilicity: The allyl group in this compound increases hydrophobicity compared to unsubstituted benzamides (e.g., 4-aminobenzamide). This property may enhance membrane permeability but reduce aqueous solubility.
- In contrast, ethoxy at position 4 donates electrons, balancing reactivity .
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